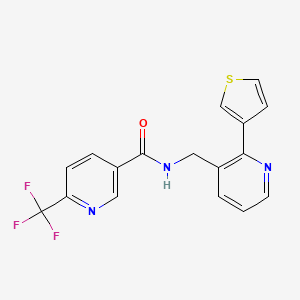

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

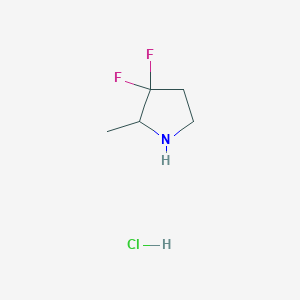

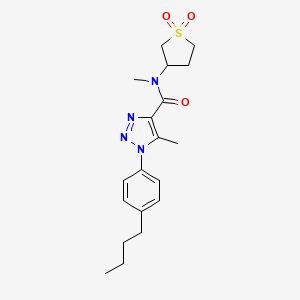

“N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide” is a complex organic compound that contains several functional groups and structural motifs common in medicinal chemistry . It includes a pyridine ring, a thiophene ring, a trifluoromethyl group, and an amide group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the aromatic pyridine and thiophene rings, the trifluoromethyl group, and the amide group. The spatial arrangement of these groups could have significant effects on the compound’s properties and reactivity .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the aromatic rings, the electron-withdrawing trifluoromethyl group, and the polar amide group . These groups could participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of the aromatic rings, the trifluoromethyl group, and the amide group could affect its solubility, stability, and reactivity .Applications De Recherche Scientifique

Discovery and Inhibition of NNMT

Research has led to the discovery of bisubstrate inhibitors for NNMT, showcasing a novel approach to modulate this enzyme's activity. The identification of these inhibitors, including detailed biochemical, biophysical, and kinetic studies, has provided a structural foundation for developing more potent and selective NNMT inhibitors (Babault et al., 2018). This advancement is crucial for exploring NNMT's role in diseases and potential therapeutic interventions.

Methodological Advances in NNMT Research

A new assay for NNMT activity was developed to facilitate the study of its substrate scope and inhibitor development, employing ultra-high-performance hydrophilic interaction chromatography coupled with mass spectrometric detection (van Haren et al., 2016). This method allows for rapid, sensitive analysis, supporting the identification of small molecule inhibitors and enhancing our understanding of NNMT's biochemical properties.

Role in Disease

NNMT's involvement in various diseases, including cancers, Parkinson's disease, diabetes, and obesity, highlights its significance in medical research. The enzyme's overexpression in these conditions suggests a potential target for therapeutic intervention, necessitating a deeper investigation into its function and modulation (Ganzetti et al., 2018).

Kinetic Mechanism and Structural Insights

Detailed kinetic mechanism studies of NNMT provide insights into its function and the design of inhibitors. These studies reveal NNMT's ordered mechanism, guiding the development of activity-based probes and inhibitors to modulate its activity (Loring & Thompson, 2018).

Novel Inhibitors and Detoxification Pathways

The synthesis and characterization of novel NNMT inhibitors underscore the enzyme's importance in nicotinamide metabolism and cellular methylation potential. Such inhibitors serve as critical tools for investigating NNMT's roles in disease (Chen et al., 2019). Furthermore, NNMT's ability to N-methylate β-carbolines suggests a detoxification pathway for potentially neurotoxic compounds, indicating its broader significance in maintaining cellular health (Thomas et al., 2016).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[(2-thiophen-3-ylpyridin-3-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3N3OS/c18-17(19,20)14-4-3-12(9-22-14)16(24)23-8-11-2-1-6-21-15(11)13-5-7-25-10-13/h1-7,9-10H,8H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYTQREWYXRUBBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CSC=C2)CNC(=O)C3=CN=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-N-benzyl-2-cyano-2-[3-(4-fluorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B2715280.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1,2,4-oxadiazol-4-yl]acetamide](/img/structure/B2715290.png)

![(E)-4-(Dimethylamino)-N-[(2-methyl-6-oxopiperidin-3-yl)methyl]but-2-enamide](/img/structure/B2715301.png)

![2-(Cyclopentylsulfanyl)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2715302.png)

![3-[(Pyridin-3-ylcarbonyl)amino]benzoic acid](/img/structure/B2715303.png)